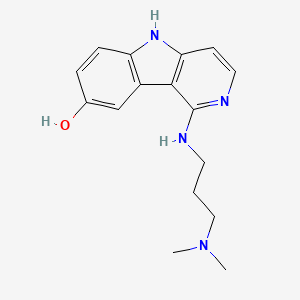
5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- is a complex organic compound that belongs to the class of pyridoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- typically involves multi-step organic reactions. One common method includes the use of indole derivatives as starting materials, followed by a series of reactions such as N-alkylation, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and other optoelectronic applications
Mechanism of Action
The mechanism of action of 5H-Pyrido(4,3-b)indol-8-ol, 1-((3-(dimethylamino)propyl)amino)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural properties .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido(3,2-b)indole: Known for its use in organic electroluminescent devices.
1-Amino-5H-pyrido(4,3-b)indol-4-carboxamide: Studied for its potential as a JAK2 inhibitor in treating myeloproliferative disorders.
Pyrido(2,3-b)indol-4-ones: Used in the synthesis of various heterocyclic compounds.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
111380-41-7 |
|---|---|
Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propylamino]-5H-pyrido[4,3-b]indol-8-ol |
InChI |
InChI=1S/C16H20N4O/c1-20(2)9-3-7-17-16-15-12-10-11(21)4-5-13(12)19-14(15)6-8-18-16/h4-6,8,10,19,21H,3,7,9H2,1-2H3,(H,17,18) |
InChI Key |
UTUWDTGTORKSAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=NC=CC2=C1C3=C(N2)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


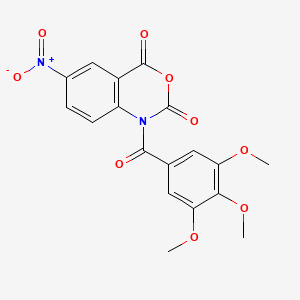

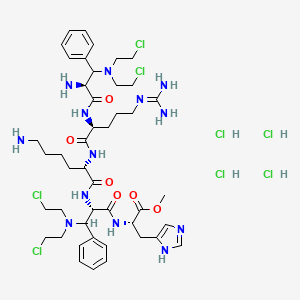

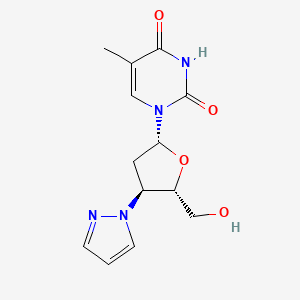

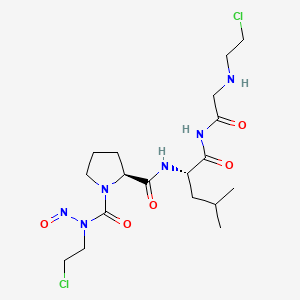
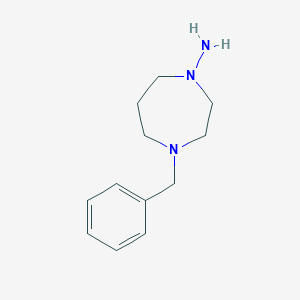
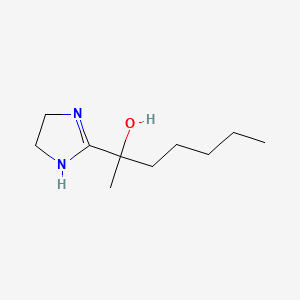
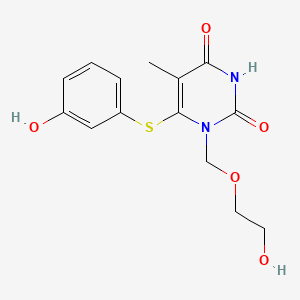

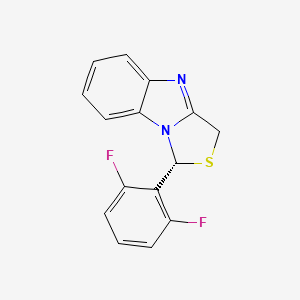
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791771.png)
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
